N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide
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Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C20H21FN2O4S and its molecular weight is 404.46. The purity is usually 95%.
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Scientific Research Applications
Organocatalytic Asymmetric Mannich Addition
A study by Li, Lin, and Du (2019) explored the asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, leading to various cyclic amines with chiral tetrasubstituted C‒F stereocenters. This research highlighted the significance of dibenzo[b,f][1,4]oxazepine scaffolds in medicinal chemistry, particularly for the construction of stereocenters in complex molecules (Li, Lin, & Du, 2019).
Synthesis and Spectroscopic Studies
Almansour et al. (2016) synthesized a series of benzimidazole-tethered oxazepine heterocyclic hybrids, demonstrating the utility of oxazepine scaffolds in creating complex molecular structures for potential applications in medicinal and pharmaceutical chemistry (Almansour et al., 2016).
Novel Synthesis Methods
Shaabani et al. (2010) developed a novel one-pot multicomponent reaction for synthesizing tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives, showing the versatility and efficiency of oxazepine compounds in synthetic chemistry (Shaabani et al., 2010).
Sulfonamide Group in Polycyclic Construction
Sapegin et al. (2018) highlighted the role of the primary sulfonamide functionality in enabling the construction of [1,4]oxazepine rings, demonstrating its relevance in synthesizing inhibitors for human carbonic anhydrases (Sapegin et al., 2018).
Photophysical Properties
Petrovskii et al. (2017) studied the photophysical properties of oxazapolyheterocycles, revealing the potential of oxazepine derivatives in applications such as fluorescence and light-emitting materials (Petrovskii et al., 2017).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S/c1-4-11-23-17-12-15(7-10-18(17)27-13-20(2,3)19(23)24)22-28(25,26)16-8-5-14(21)6-9-16/h4-10,12,22H,1,11,13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZLLJYZUMYZBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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